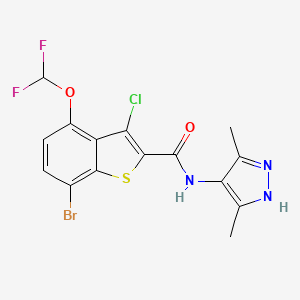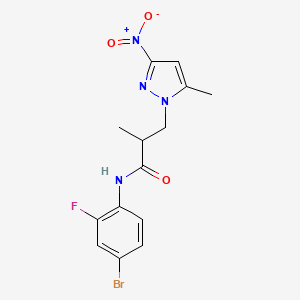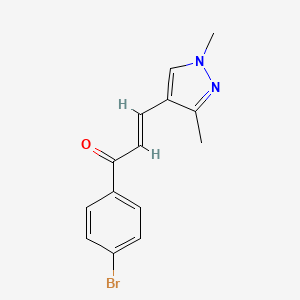![molecular formula C22H15N5O3 B10947699 2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947699.png)
2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The structure of this compound features a triazole ring fused with a quinazoline moiety, which is further substituted with a nitrophenoxy methyl group.
Méthodes De Préparation
The synthesis of 2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core from anthranilic acid . The triazole ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the nucleophilic substitution reaction where the nitrophenoxy methyl group is attached to the triazoloquinazoline scaffold . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted reactions, metal-mediated reactions, or phase-transfer catalysis .
Analyse Des Réactions Chimiques
2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrophenoxy methyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . The compound’s antitubercular and anti-HIV activities are linked to its interference with the replication processes of Mycobacterium tuberculosis and HIV, respectively .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazoloquinazolines such as N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine . Compared to these, 2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline exhibits unique properties due to the presence of the nitrophenoxy methyl group, which enhances its biological activity and specificity .
Propriétés
Formule moléculaire |
C22H15N5O3 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
2-[3-[(4-nitrophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H15N5O3/c28-27(29)17-8-10-18(11-9-17)30-13-15-4-3-5-16(12-15)21-24-22-19-6-1-2-7-20(19)23-14-26(22)25-21/h1-12,14H,13H2 |
Clé InChI |
IWGOQACKQUWTPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B10947622.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B10947628.png)


![3-chloro-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947647.png)
![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10947648.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B10947653.png)

![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B10947657.png)
![7-{[(2,4-Difluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947663.png)
![(5Z)-3-(1-phenylethyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10947665.png)
![2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10947679.png)

![3-(difluoromethyl)-N-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10947693.png)
